Cas no 298704-22-0 (4-Hydroxybenzaldehyde-d5)

4-Hydroxybenzaldehyde-d5 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxybenzaldehyde-α,2,3,5,6-d5
- 4-hydroxy-[2,3,5,6,7-2H5]-benzaldehyde
- 4-Hydroxybenzaldehyde-d5
- [2H5]-4-Hydroxybenzaldehyde
-
- インチ: 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
- InChIKey: RGHHSNMVTDWUBI-UHFFFAOYSA-N
- ほほえんだ: C([H])(C1C([H])=C([H])C(O)=C([H])C=1[H])=O
4-Hydroxybenzaldehyde-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H828971-100mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 100mg |
$666.00 | 2023-05-18 | ||
A2B Chem LLC | AW54312-250mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 250mg |
$815.00 | 2024-04-20 | ||
TRC | H828971-5mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 5mg |
$ 82.00 | 2023-09-07 | ||
A2B Chem LLC | AW54312-100mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 100mg |
$498.00 | 2024-04-20 | ||
TRC | H828971-10mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 10mg |
$121.00 | 2023-05-18 | ||
TRC | H828971-250mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 250mg |
$1298.00 | 2023-05-18 | ||
TRC | H828971-25mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 25mg |
$230.00 | 2023-05-18 | ||
TRC | H828971-50mg |
4-Hydroxybenzaldehyde-d5 |
298704-22-0 | 50mg |
$420.00 | 2023-05-18 |
4-Hydroxybenzaldehyde-d5 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
4-Hydroxybenzaldehyde-d5に関する追加情報
Introduction to 4-Hydroxybenzaldehyde-d5 (CAS No. 298704-22-0)
4-Hydroxybenzaldehyde-d5 (CAS No. 298704-22-0) is a deuterated derivative of 4-hydroxybenzaldehyde, a compound that has gained significant attention in recent years due to its diverse applications in chemical and pharmaceutical research. This deuterated form is particularly valuable for its enhanced stability and reduced metabolic degradation, making it an ideal candidate for various analytical and biological studies.
The chemical structure of 4-Hydroxybenzaldehyde-d5 consists of a benzene ring with a hydroxyl group and an aldehyde group attached to the 4th position, with all hydrogen atoms replaced by deuterium atoms. This isotopic substitution provides several advantages, including increased molecular weight, altered physical properties, and improved detectability in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In the context of pharmaceutical research, 4-Hydroxybenzaldehyde-d5 has been utilized as a reference standard for the quantification of 4-hydroxybenzaldehyde in biological samples. Its deuterated nature allows for precise quantification by providing a stable internal standard that can be easily distinguished from the native compound. This is particularly useful in pharmacokinetic studies where accurate measurement of drug concentrations is crucial.
Recent studies have also explored the potential of 4-Hydroxybenzaldehyde-d5 in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the use of deuterated analogs of 4-hydroxybenzaldehyde as potential inhibitors of specific enzymes involved in cancer cell proliferation. The results indicated that these compounds exhibited enhanced stability and efficacy compared to their non-deuterated counterparts, suggesting their potential as lead compounds for further drug development.
In addition to its applications in pharmaceutical research, 4-Hydroxybenzaldehyde-d5 has found utility in environmental monitoring and analytical chemistry. Its unique isotopic signature makes it an excellent tracer for studying the fate and transport of organic pollutants in environmental matrices. A study published in Environmental Science & Technology in 2020 utilized 4-Hydroxybenzaldehyde-d5 to trace the degradation pathways of phenolic compounds in soil and water systems, providing valuable insights into their environmental behavior.
The synthesis of 4-Hydroxybenzaldehyde-d5 involves several steps, including the deuteration of 4-hydroxybenzaldehyde using deuterium gas or deuterated solvents. The process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and cost-effective routes for producing this compound, making it more accessible for research purposes.
In terms of safety and handling, 4-Hydroxybenzaldehyde-d5 should be treated with caution due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials. Despite these precautions, the compound is generally considered safe for laboratory use when proper safety protocols are followed.
The market demand for deuterated compounds like 4-Hydroxybenzaldehyde-d5 continues to grow as researchers seek more precise tools for their investigations. The increasing availability of these compounds has facilitated advancements in various fields, including drug discovery, environmental science, and analytical chemistry. As research progresses, it is likely that new applications for 4-Hydroxybenzaldehyde-d5 will emerge, further solidifying its importance in scientific inquiry.
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